molecular formula C18H13N3O B5060162 3-(1-naphthylmethyl)-1,2,3-benzotriazin-4(3H)-one

3-(1-naphthylmethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B5060162
M. Wt: 287.3 g/mol
InChI Key: BXWAEHKKGOXBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthylmethyl)-1,2,3-benzotriazin-4(3H)-one, commonly known as NBQX, is a non-competitive antagonist of the AMPA receptor. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of neuronal excitotoxicity, neurodegeneration, and synaptic plasticity.

Mechanism of Action

NBQX is a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system. NBQX binds to the receptor in a non-competitive manner, meaning that it does not compete with glutamate for binding sites on the receptor. Instead, it binds to a separate site on the receptor and prevents the ion channel from opening, thereby blocking the influx of calcium ions into the neuron.
Biochemical and Physiological Effects
NBQX has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to protect neurons from excitotoxicity, which is the damage caused by excessive glutamate release. NBQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, NBQX has been shown to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBQX is its specificity for the AMPA receptor, which allows researchers to study the role of this receptor in neuronal function and disease. Additionally, NBQX has a relatively long half-life, which allows for sustained inhibition of the receptor. However, one limitation of NBQX is that it can also block the kainate receptor, which is another subtype of glutamate receptor. This can make it difficult to determine the specific effects of AMPA receptor inhibition.

Future Directions

There are several future directions for research on NBQX. One area of interest is the role of the AMPA receptor in synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of NBQX for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of NBQX as a tool for studying the mechanisms of epilepsy and other neurological disorders.

Synthesis Methods

NBQX can be synthesized through a multi-step process, starting with the reaction of 1-naphthylmethylamine with ethyl acetoacetate to form 1-(1-naphthylmethyl)-2,3-dihydro-1H-inden-1-ol. This intermediate is then cyclized with triphosgene to form the benzotriazinone ring. The final step involves the reaction of the benzotriazinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce NBQX.

Scientific Research Applications

NBQX has been extensively used in scientific research to study the mechanisms of neuronal excitotoxicity, neurodegeneration, and synaptic plasticity. It has been shown to block the excitotoxic effects of glutamate on neurons, which can lead to neurodegenerative diseases such as Alzheimer's and Parkinson's. NBQX has also been used to study the role of the AMPA receptor in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity.

properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16-10-3-4-11-17(16)19-20-21(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAEHKKGOXBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-naphthylmethyl)-1,2,3-benzotriazin-4(3H)-one

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